Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ester group
Properties
Molecular Formula |
C13H15BrCl2N2O4S |
|---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
ethyl 4-(2-bromo-4,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H15BrCl2N2O4S/c1-2-22-13(19)17-3-5-18(6-4-17)23(20,21)12-8-11(16)10(15)7-9(12)14/h7-8H,2-6H2,1H3 |
InChI Key |
FXEJMMHYMYFULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the sulfonyl piperazine intermediate, which is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The piperazine ring can interact with receptor sites, modulating their activity. These interactions can affect various molecular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chloro-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-(2-fluoro-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-(2-iodo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and reactivity profiles, making it a valuable compound for research and development .
Q & A
Q. How can researchers optimize the multi-step synthesis of ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate?
- Methodological Answer : Synthesis typically involves sequential sulfonylation, halogenation, and esterification steps. Key parameters include:
- Coupling Reactions : Use anhydrous solvents (e.g., DMF, THF) and coupling agents (e.g., DCC, HATU) for sulfonylation of the piperazine core .
- Halogenation : Bromination at the ortho position requires controlled temperature (0–5°C) and stoichiometric HBr to minimize side products .
- Purification : Flash chromatography (silica gel, hexane:ethyl acetate gradients) and recrystallization (ethanol/water) improve yield (>70%) and purity (>95%) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfonyl group at C4, ethyl ester at C1). Aromatic protons in the 7.2–8.1 ppm range indicate bromo/dichloro substitution .
- X-ray Crystallography : SHELX software refines crystal structures, revealing conformational details (e.g., piperazine chair vs. boat conformations, dihedral angles between aromatic planes) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~494.6 g/mol) and isotopic patterns for bromine/chlorine .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Hydrophobic substituents (bromo/dichloro) reduce aqueous solubility, requiring co-solvents (e.g., PEG-400) .
- Stability : Monitor via HPLC under physiological conditions (37°C, 24 hrs). Degradation products (e.g., ester hydrolysis) indicate susceptibility to esterases .
Advanced Research Questions
Q. What challenges arise in conformational analysis via X-ray crystallography?
- Methodological Answer :
- Puckering Analysis : Use Cremer-Pople parameters to quantify piperazine ring puckering. Displacement ellipsoids (30% probability) reveal weak intramolecular C–H⋯N/O interactions stabilizing conformers .
- Twinned Data : SHELXL handles twinning (e.g., monoclinic P2/n space group) with HKLF5 format, refining Flack parameter to <0.1 for enantiopurity .
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). The sulfonyl group hydrogen-bonds with Lys residues, while bromo/dichloro groups enhance hydrophobic binding .
- Enzyme Assays : Test inhibition of CYP450 isoforms (e.g., CYP3A4) using fluorometric substrates. IC values correlate with electron-withdrawing substituents .
Q. What computational methods validate experimental data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compare theoretical vs. experimental IR spectra (e.g., C=O stretch at ~1700 cm) .
- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to predict aggregation tendencies and membrane permeability .
Q. How does the compound behave under thermal/chemical stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition >200°C correlates with ester group stability. Exothermic peaks in DSC indicate polymorph transitions .
- Oxidative Stability : Expose to HO/Fe. LC-MS identifies sulfone oxidation products (m/z +16) .
Q. What strategies identify pharmacological targets for this compound?
- Methodological Answer :
- Phage Display Libraries : Screen against human proteome microarrays to detect binding to kinases or GPCRs .
- Transcriptomics : Treat cell lines (e.g., HeLa) and analyze RNA-seq data for pathway enrichment (e.g., apoptosis, DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
